4-Chloro-2-phenyl-8-(trifluoromethoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-phenyl-8-trifluoromethoxyquinoline is a chemical compound with the molecular formula C16H9ClF3NO and a molecular weight of 323.7 g/mol . It is primarily used in research settings and is known for its unique structural properties, which include a quinoline backbone substituted with chloro, phenyl, and trifluoromethoxy groups .
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-phenyl-8-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Analyse Chemischer Reaktionen
4-Chloro-2-phenyl-8-trifluoromethoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the quinoline ring to tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-phenyl-8-trifluoromethoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-phenyl-8-trifluoromethoxyquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. Its unique structure allows it to bind to specific enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, making it a valuable compound in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-phenyl-8-trifluoromethoxyquinoline can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial properties, chloroquine has a similar quinoline core but lacks the trifluoromethoxy group.
Quinoline: The parent compound of many derivatives, quinoline itself is a simpler structure without the additional substituents.
8-Hydroxyquinoline: This compound has a hydroxyl group at the 8-position, which imparts different chemical and biological properties compared to the trifluoromethoxy group.
The uniqueness of 4-Chloro-2-phenyl-8-trifluoromethoxyquinoline lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
1189106-99-7 |
---|---|
Molekularformel |
C16H9ClF3NO |
Molekulargewicht |
323.69 g/mol |
IUPAC-Name |
4-chloro-2-phenyl-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C16H9ClF3NO/c17-12-9-13(10-5-2-1-3-6-10)21-15-11(12)7-4-8-14(15)22-16(18,19)20/h1-9H |
InChI-Schlüssel |
MDGOSVAFSJCHLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.